molecular formula C6H12N6 B1219779 TriMM CAS No. 2827-46-5

TriMM

Cat. No. B1219779
CAS RN: 2827-46-5
M. Wt: 168.2 g/mol
InChI Key: LGEXGKUJMFHVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimeric compounds are molecules composed of three repeating units, often resulting from the process of trimerization. These compounds are of interest in various fields of chemistry and materials science due to their unique structural and functional properties. Trimerization reactions can amplify enantiomeric purity, as observed in the synthesis of trimethylboratranes, highlighting the kinetic aspects and probability schemes underlying these reactions (Grassi, Silvestro, & Farina, 1985).

Synthesis Analysis

Trimeric compounds can be synthesized through various methods, including solvothermal and cyclotrimerization reactions. For instance, bismuth-based metal-organic frameworks (MOFs) with trimesic acid exhibit novel 3D frameworks and photocatalytic properties (Wang et al., 2015). Another example includes the synthesis of 2D layered iodoargentates with trimeric [Ag3I7] secondary building units, demonstrating efficient visible light responding photocatalytic properties (Lei et al., 2015).

Molecular Structure Analysis

The molecular structures of trimeric compounds are characterized using techniques such as NMR spectroscopy and crystallography. The trimeric structure can lead to novel properties, such as enhanced enantiomeric purity or specific photophysical properties. For example, glycoluril trimers exhibit unique supramolecular properties, able to encapsulate specific guests in solid state and aqueous solutions (Štancl, Hodan, & Šindelář, 2009).

Chemical Reactions and Properties

Trimeric compounds participate in various chemical reactions, including reversible cleavage under acidic or basic conditions and cyclotrimerization reactions to create complex multi-substituted molecules. These reactions are essential for creating molecules with defined physical, chemical, and biological properties (Broere & Ruijter, 2012).

Physical Properties Analysis

The physical properties of trimeric compounds, such as melting and crystallization peaks, solubility, and film morphology, can be studied using differential scanning calorimetry (DSC) and optical microscopy. These properties are influenced by the oligomers' structure, as observed in the study of oligo(p-phenyleneethynylene)s (Zhou, Liu, Xu, & Chen, 2003).

Chemical Properties Analysis

The chemical properties of trimeric compounds, such as gas permeability and electrocatalytic efficiency for hydrogen evolution reaction, are of significant interest. Poly[1-(trimethylsilyl)-1-propyne] and related polymers, for example, exhibit extremely high gas permeability, highlighting their potential in gas separation technologies (Nagai, Masuda, Nakagawa, Freeman, & Pinnau, 2001).

Scientific Research Applications

1. Training Monitoring in Sports

  • Application in Competitive Sports : TriMM is applied in competitive sports for training monitoring, leveraging modern exercise training theory for precise control over load. It effectively calculates load, particularly in economic sports events, and contributes to improving athletes' athletic capabilities (Luo & Tu, 2015).
  • Martial Arts Training : this compound is used in martial arts training monitoring, providing noninvasive, simple, and scientific evaluation results. It helps monitor training intensity and quantity, taking into account athletes' physiological and biochemical indexes (Ding & Liu, 2017).

2. Environmental Analysis and Transit Planning

  • Emissions Reduction Strategies for Transit : this compound (Trip Reduction Impacts Mobility Management Strategies) model estimates a range of emission pollutants and evaluates the impact of land use strategies on transit patronage. This model assists in conducting cost-benefit assessments for emission reduction strategies in transit systems (Concas & Winters, 2012).

3. Material Science and Ion Implantation

  • Radiation Damage in Materials : TRIM, part of SRIM (Stopping and Range of Ions in Matter), is used in researching the radiation damage of ions implanted into materials, offering fast calculation and simulation capabilities (Qi et al., 2020).

4. Health and Weight Management

  • Weight Management via Mobile Messaging : Tailored Rapid Interactive Mobile Messaging (this compound) has been developed as a cost-effective, scalable obesity intervention. This automated text message program offers individualized interaction and content for weight control, demonstrating significant weight loss results in a study (Lin & Cheskin, 2012).

5. Bioinformatics and Data Analysis

  • NGS Data Analysis : In the field of bioinformatics, read trimming in Next Generation Sequencing (NGS) data analysis is critical. Trimming enhances the quality and reliability of various applications like RNA-Seq and genome assembly. Different trimming algorithms are evaluated for their effectiveness (Del Fabbro et al., 2013).

6. Cosmology and Machine Learning

  • TRIM in Cosmology : TRIM (TRansformation IMportance) is a novel approach in machine learning, attributing importances to features in a transformed space. It's applied in cosmology for interpreting deep neural networks, aiding in understanding the physical features learned by the model (Singh et al., 2020).

7. Transportation Research and Innovation

  • Transportation Research and Innovation Monitoring : TRIMIS (Transport Research and Innovation Monitoring and Information System) supports the implementation of the European Commission’s Strategic Transport Research and Innovation Agenda. It's an integrated transport policy-support tool providing assessments of current and emerging technologies and trends in the European transport sector (Tsakalidis et al., 2020).

properties

IUPAC Name

2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEXGKUJMFHVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182525
Record name 2,4,6-Trimethylmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2827-46-5
Record name 2,4,6-Trimethylmelamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2827-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylmelamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TriMM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trimethylmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIMETHYLMELAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2CDL28K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

After 18.5 g (0.1 mol) of cyanuric chloride was dissolved into 150 ml of acetonitrile, the resulting mixture was cooled to 0° C. and 15.5 g (0.2 mol) of 40% aqueous solution of methylamine was added dropwise in 1 hour thereto under stirring in such a manner that the reaction temperature did not exceed 5° C. While further stirring, 100 ml of water including 20.0 g (0.2 mol) of potassium hydrogencarbonate was added dropwise at the same temperature. Thereafter, the reaction temperature was gradually raised, and stirred at 45° C. for 8 hours. After confirming that an inversion to 2.4-bis(methylamino)-6-chloro-1,3,5-triazine was completed, the reaction solution was cooled and products were filtered off. The filter cake was fully washed with water, and then the resulting 2,4-bis(methylamino)-6-chloro-1,3,5-triazine was suspended into 100 ml of water, and 31.1 g (0.4 mol) of 40% aqueous solution of methylamine was added, and further heated under reflux for 6 hours. After cooling, the deposited crystal was filtered, washed fully with water and dried to give 13.1 g (yield: 78%) of the titled compound. Melting point 133° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TriMM
Reactant of Route 2
TriMM
Reactant of Route 3
Reactant of Route 3
TriMM
Reactant of Route 4
Reactant of Route 4
TriMM
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
TriMM
Reactant of Route 6
Reactant of Route 6
TriMM

Q & A

Q1: What is TRIMM in the context of weight management?

A1: this compound (Tailored Rapid Interactive Mobile Messaging) is a text message-based intervention program designed to assist overweight and obese adults in losing weight. It personalizes interaction and content for weight control by targeting relevant behaviors at opportune times based on individual weight control challenges and daily routines. []

Q2: How effective was this compound in promoting weight loss in the pilot study?

A2: The pilot study showed that participants in the this compound group lost significantly more weight than those receiving standard care (8.0 lb vs. 1.3 lb, p<0.03) over six months. []

Q3: How does this compound address the limitations of existing weight loss options?

A3: Existing weight loss methods are often limited by cost and accessibility. This compound offers a cost-effective (<$1/week per individual) and scalable solution, requiring no smartphone and leveraging the wide reach of text messaging. []

Q4: How does the this compound methodology enhance expert system maintenance?

A4: this compound, or The Relational Intelligence Management Methodology, is a computable method used to minimize maintenance anomalies and effort in expert system rule bases. It employs a three-stage compaction technique to achieve this, reducing opportunities for implicit and explicit anomalies. []

Q5: Can you provide examples of how this compound improved expert system rule bases in practice?

A5: In tests conducted on Ph.D. student expert systems projects, this compound demonstrated significant reductions in opportunities for implicit anomalies (41.5%), opportunities for explicit anomalies (40%), number of rules (28.6%), and number of tests within the rule base (35.6%). []

Q6: What is the this compound model's application in understanding infectious disease propagation?

A6: this compound, adapted from the SIS propagation model, is used to analyze the correlation between wild animal markets and the epidemic situation of major infectious diseases. This model incorporates nine factors, including the number of susceptible individuals exposed to infected individuals, the probability of infection upon exposure, and the recovery probability. []

Q7: How does the this compound model for infectious disease differ from traditional models?

A7: Unlike traditional models, the this compound model specifically focuses on the relationship between wildlife trading and the spread of infectious diseases. It incorporates a wider range of factors to provide a more comprehensive understanding of the complexities involved. []

Q8: How is the this compound methodology employed in road infrastructure management?

A8: The this compound (Tomorrow's Road Infrastructure Monitoring and Management) project focuses on utilizing advanced monitoring techniques for bridge, pavement, and road equipment monitoring to provide comprehensive data for improved road management systems. [, ]

Q9: What are the potential benefits of implementing the this compound approach in road infrastructure management?

A9: The this compound approach can potentially lead to improvements in cost efficiency, time and spatial coverage, reduced traffic disruptions during monitoring, enhanced indicator reliability, better understanding of physical processes impacting infrastructure, and more effective responses to functionality and safety needs. [, ]

Q10: How does the TRIMMS model contribute to Transportation Demand Management (TDM)?

A10: TRIMMS (Trip Reduction Impacts for Mobility Management Strategies), a sketch planning tool, evaluates the cost-effectiveness of TDM strategies by estimating their impact on various factors like emission reductions, accident reductions, congestion alleviation, fuel consumption, and global climate change. [, , ]

Q11: What are the key benefits of utilizing the TRIMMS model for TDM program evaluation?

A11: TRIMMS allows for a comprehensive cost-benefit analysis by considering a wide array of factors. It provides default parameters for 85 metropolitan areas in the US, offers customization options, differentiates between regional and employer-site analyses, and includes a Monte Carlo-based sensitivity analysis module to assess program cost-effectiveness. [, , ]

Q12: How does the this compound system enhance music instruction?

A12: this compound (Technology/Research Integrated Music Mastery) is an instructional approach that integrates technology, mastery learning, and cooperative learning principles to maximize educational value in music classrooms. It leverages technology not in isolation, but as a tool woven into the fabric of other teaching methodologies. []

Q13: What is the distribution pattern of hexamethylmelamine (HMM) and pentamethylmelamine (PMM) in M5076/73A ovarian cancer-bearing mice?

A13: Both HMM and PMM, when administered intraperitoneally, exhibit distinct distribution patterns in various tissues of M5076/73A ovarian cancer-bearing mice. Notably, PMM demonstrates higher accumulation in the spleen and kidney compared to HMM. []

Q14: How do the metabolites of HMM and PMM, specifically N2,N4,N6-trimethylmelamine (this compound) and N2,N2,N4,N6-tetramethylmelamine (TMM), differ in their tissue distribution?

A14: this compound exhibits significantly higher concentrations across all evaluated organs, particularly in the brain, compared to TMM, HMM, and PMM. This suggests potentially distinct pharmacological activities and implications for this compound. []

Q15: How do polymer-doped polymer mixing rods improve light distribution from colored LEDs?

A15: Incorporating transparent refractive index matched micro-particles (this compound) into polymethyl methacrylate (PMMA) rods enhances the color mixing of red, green, and blue (RGB) LEDs, resulting in a more uniform white light distribution with minimal backscattering and light loss. []

Q16: What is the role of this compound particles in enhancing the performance of translucent polymer sheets for lighting applications?

A16: this compound particles embedded in polymer sheets act as scattering centers, effectively diffusing light and improving the sheet's translucency. This makes them ideal for daylighting applications, allowing for efficient and controlled distribution of natural light. [, ]

Q17: How does the concentration of this compound particles affect the optical properties of the polymer sheets?

A17: The concentration of this compound particles directly influences the scattering properties of the sheet. Higher concentrations lead to increased scattering, resulting in a more diffuse light output. [, ]

Q18: What are the advantages of using Monte Carlo ray-tracing simulations in the design of this compound-doped light guides?

A18: Monte Carlo simulations offer a powerful tool for predicting the light distribution within this compound-doped light guides. This allows researchers to optimize parameters like particle concentration and refractive index to achieve desired scattering profiles and maximize light extraction efficiency. [, , ]

Q19: How does the this compound statistical method contribute to the understanding of genetic factors in facial clefts?

A19: this compound (Triad Multi-Marker), a statistical method, is used to identify genetic associations by analyzing multi-SNP genotypes directly from case-parent triads without the need for haplotype inference. This approach has been valuable in identifying genes potentially associated with both isolated cleft lip with or without cleft palate (I-CL/P) and isolated cleft palate (I-CP). [, , ]

Q20: What were the key findings from the Scandinavian studies using this compound to investigate genetic factors in facial clefts?

A20: The studies identified strong associations between specific genes and different types of facial clefts. For I-CL/P, IRF6 and ADH1C were consistently associated in both Norwegian and Danish populations. For I-CP, associations were observed with ALX3, MKX, and PDGFC. [, , ]

Q21: Did the study find evidence supporting the hypothesis that isolated cleft lip only (CLO) might have a distinct etiology compared to isolated cleft lip and palate (CLP)?

A21: Yes, the subphenotype analysis focusing on isolated CLO and CLP revealed phenotype-specific genetic associations. While both IRF6 and FGF12 showed associations with isolated CL/P, FGF12 was specifically linked to isolated CLO. This suggests a potential distinct etiological pathway for isolated CLO. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.